molecular formula C10H15N3O B2750159 4-(3-Methoxyazetidin-1-yl)-5,6-dimethylpyrimidine CAS No. 2097859-59-9

4-(3-Methoxyazetidin-1-yl)-5,6-dimethylpyrimidine

Cat. No.: B2750159
CAS No.: 2097859-59-9
M. Wt: 193.25
InChI Key: MAWOEUPBSIDGQN-UHFFFAOYSA-N
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Description

4-(3-Methoxyazetidin-1-yl)-5,6-dimethylpyrimidine is a heterocyclic compound that contains both azetidine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyazetidin-1-yl)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the azetidine ring.

Scientific Research Applications

4-(3-Methoxyazetidin-1-yl)-5,6-dimethylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Methoxyazetidin-1-yl)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The azetidine ring can act as a pharmacophore, interacting with enzymes or receptors in biological systems . The pyrimidine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methoxyazetidin-1-yl)-5,6-dimethylpyridine
  • 4-(3-Methoxyazetidin-1-yl)-5,6-dimethylpyrazine
  • 4-(3-Methoxyazetidin-1-yl)-5,6-dimethylpyrrole

Uniqueness

4-(3-Methoxyazetidin-1-yl)-5,6-dimethylpyrimidine is unique due to the combination of the azetidine and pyrimidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(3-methoxyazetidin-1-yl)-5,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-8(2)11-6-12-10(7)13-4-9(5-13)14-3/h6,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWOEUPBSIDGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CC(C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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